molecular formula C10H7F2NO B12832505 8-(Difluoromethoxy)isoquinoline

8-(Difluoromethoxy)isoquinoline

Katalognummer: B12832505
Molekulargewicht: 195.16 g/mol
InChI-Schlüssel: DUQRTTVWJDKRBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant roles in pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

The synthesis of 8-(Difluoromethoxy)isoquinoline can be achieved through several routes:

    Direct Fluorination: This method involves the direct introduction of fluorine atoms onto the isoquinoline ring.

    Cyclization of Precursor Compounds: Another approach involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization.

    Simultaneous Installation:

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact and production costs.

Analyse Chemischer Reaktionen

8-(Difluoromethoxy)isoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 8-(Difluoromethoxy)isoquinoline involves its interaction with various molecular targets and pathwaysThe exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

8-(Difluoromethoxy)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C10H7F2NO

Molekulargewicht

195.16 g/mol

IUPAC-Name

8-(difluoromethoxy)isoquinoline

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-3-1-2-7-4-5-13-6-8(7)9/h1-6,10H

InChI-Schlüssel

DUQRTTVWJDKRBE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=NC=C2)C(=C1)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.